1,1,1-Trifluoro-3-nitropropan-2-ol
Overview
Description
1,1,1-Trifluoro-3-nitropropan-2-ol is a chemical compound with the molecular formula C3H4F3NO3 and a molecular weight of 159.06 . It is also known by its IUPAC name 1,1,1-trifluoro-3-nitro-2-propanol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C3H4F3NO3/c4-3(5,6)2(8)1-7(9)10/h2,8H,1H2 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Synthesis and Chemical Reactions
1,1,1-Trifluoro-3-nitropropan-2-ol is involved in various synthesis and chemical reactions. For instance, it undergoes condensation with formaldehyde in the presence of alkalies to yield fluorine-containing nitro alcohols and diols (Knunyants, German, & Rozhkov, 1964). Additionally, it forms 3-alkoxy-1,1,1-trifluoro-2-nitropropanes under acid alcoholic conditions, suggesting its utility in the Mannich reaction (Knunyants, German, & Rozhkov, 1964).
Formation of Nitro Amines and Derivatives
This compound is instrumental in forming N-mono- and N,N-disubstituted α-trifluoromethyl β-nitro amines. These intermediates are crucial for obtaining a number of trifluoromethyl-containing 1,2-diamines, amino alcohols, and β-amino acids, highlighting its versatility in organic synthesis (Korotaev et al., 2009).
Applications in Kinetic Resolution and Stereochemistry
This compound shows significant utility in the field of stereochemistry. For example, its derivative, 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, can be prepared in high enantiomeric purity using lipase-mediated kinetic resolution. This process leads to the successful conversion into 1,1,1-trifluoro-2,3-epoxypropane, demonstrating its importance in creating stereoselective compounds (Shimizu, Sugiyama, & Fujisawa, 1996).
Safety and Hazards
This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . Always handle with appropriate safety measures.
Properties
IUPAC Name |
1,1,1-trifluoro-3-nitropropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3NO3/c4-3(5,6)2(8)1-7(9)10/h2,8H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGNJIYNSOKKFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381818 | |
Record name | 1,1,1-trifluoro-3-nitropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
453-35-0 | |
Record name | 1,1,1-Trifluoro-3-nitro-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=453-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1-trifluoro-3-nitropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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